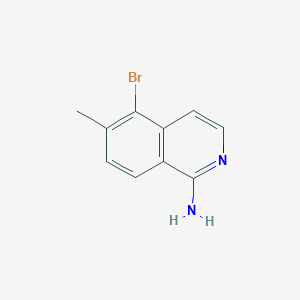

5-Bromo-6-methylisoquinolin-1-amine

Description

5-Bromo-6-methylisoquinolin-1-amine (CAS: 1260769-93-4) is a brominated isoquinoline derivative with a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . This compound is characterized by a bromine atom at position 5 and a methyl group at position 6 on the isoquinoline scaffold, with an amine functional group at position 1. It is typically stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

5-bromo-6-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAYVAGWCGMOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylisoquinolin-1-amine typically involves the bromination of 6-methylisoquinoline followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 1st position.

Industrial Production Methods

Industrial production of 5-Bromo-6-methylisoquinolin-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the bromination and amination steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylisoquinolin-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted isoquinolines.

Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.

Reduction Products: Reduction typically yields amine derivatives with altered electronic properties.

Coupling Products: Coupling reactions produce biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-6-methylisoquinolin-1-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.

Biological Studies: Researchers use it to study the interactions of isoquinoline derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylisoquinolin-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Purity | ≥98% |

| Storage Conditions | 2–8°C, inert atmosphere, dark |

| Availability (as of 2025) | Temporarily out of stock |

Comparison with Structurally Similar Compounds

5-Bromo-6-methylisoquinolin-1-amine belongs to the broader class of substituted isoquinolines. Below is a comparative analysis with analogous compounds, focusing on structural features, reactivity, and applications.

Structural Analogues from Heterocyclic Building Blocks

highlights several methyl- and halogen-substituted isoquinolines, including:

5-Bromo-3-chloro-1-methylisoquinoline Differs by the presence of a chlorine atom at position 3 and a methyl group at position 1.

3-Chloro-N-methylisoquinolin-1-amine Contains a chlorine atom at position 3 and an N-methylated amine group. N-methylation reduces hydrogen-bonding capacity, which may lower solubility in polar solvents relative to the primary amine in 5-Bromo-6-methylisoquinolin-1-amine .

5-Bromo-1-chloro-6-methylisoquinoline Combines bromine at position 5 and chlorine at position 1. The dual halogenation may confer distinct electronic effects, influencing its utility in Suzuki-Miyaura coupling reactions .

Functional Group Variations

- 5-Bromoisatoic Anhydride (): A brominated isatoic anhydride derivative. Lacks the isoquinoline backbone but shares bromine substitution. Primarily used in peptide synthesis rather than heterocyclic chemistry .

- 5-Nitroquinoline (): A nitro-substituted quinoline. The nitro group (-NO₂) is a stronger electron-withdrawing group than bromine, making it more reactive in electrophilic substitutions but less stable under reducing conditions compared to 5-Bromo-6-methylisoquinolin-1-amine .

Physicochemical and Reactivity Trends

Research and Application Insights

- Synthetic Utility: The bromine atom in 5-Bromo-6-methylisoquinolin-1-amine facilitates palladium-catalyzed cross-coupling reactions, similar to other brominated isoquinolines . However, its methyl group may sterically hinder reactions at position 6 compared to unchlorinated analogues.

Biological Activity

5-Bromo-6-methylisoquinolin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Bromo-6-methylisoquinolin-1-amine is characterized by its unique structural features, which include:

- A bromine atom at the 5-position.

- A methyl group at the 6-position.

- An amine functional group at the 1-position.

These features contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, making it a versatile building block for further chemical synthesis .

The biological activity of 5-Bromo-6-methylisoquinolin-1-amine is primarily attributed to its interactions with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, affecting cellular processes.

- Receptor Binding : It can interact with various receptors, modulating their activity and influencing physiological responses.

- Antibacterial Activity : Preliminary studies indicate that derivatives of isoquinoline compounds can target bacterial proteins like FtsZ in Staphylococcus aureus, leading to antibacterial effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isoquinoline derivatives, including 5-Bromo-6-methylisoquinolin-1-amine. The compound has shown potential against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The binding affinity to bacterial targets is crucial for its efficacy.

| Compound | Target | Binding Affinity (Kd) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-Bromo-6-methylisoquinolin-1-amine | SaFtsZ | 2.0 ± 0.7 μM | 2.2 μM |

| Other derivatives | SaFtsZ | Varies | Varies |

These findings suggest that the compound's structure allows it to effectively bind to bacterial proteins, inhibiting their function and thus exhibiting antibacterial properties .

Cytotoxicity

In addition to its antibacterial properties, 5-Bromo-6-methylisoquinolin-1-amine has been evaluated for cytotoxic effects against various cancer cell lines. Studies show that isoquinoline derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| SW480 | 12.3 |

| MRC (normal) | >50 |

These results indicate a promising therapeutic window for the compound, suggesting it could be developed further as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinoline derivatives similar to 5-Bromo-6-methylisoquinolin-1-amine:

- Antibacterial Efficacy : A study demonstrated that certain isoquinoline derivatives could inhibit the GTPase activity of SaFtsZ, leading to disruption of bacterial cell division .

- Cytotoxicity Profiles : Research on related compounds indicated that structural modifications significantly influence cytotoxicity against cancer cells, highlighting the importance of specific substituents in enhancing therapeutic efficacy .

- Pharmacological Applications : The compound serves as a valuable scaffold in drug design for targeting neurological disorders and cancers due to its ability to modulate biological pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.